KI-7
Overview
Description
Scientific Research Applications
KI-7 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of adenosine receptors and their role in various chemical processes.
Biology: this compound is employed in research related to cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in conditions involving adenosine receptors.
Industry: While its industrial applications are limited, this compound is used in the development of new pharmaceuticals and research tools
Mechanism of Action
Target of Action
KI-7, also known as 2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide or N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide, is a positive allosteric modulator of the A2B adenosine receptor . The A2B adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, tissue protection, and immunomodulation .
Mode of Action
This compound potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA with an EC50 of 445.8 nM . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 and adenosine, with EC50s of 2390 nM and 2550 nM, respectively . By enhancing cAMP accumulation, this compound modulates the downstream signaling pathways associated with the A2B adenosine receptor.
Biochemical Pathways
The A2B adenosine receptor, the primary target of this compound, is coupled to the Gs protein, which activates adenylate cyclase. This leads to an increase in intracellular cAMP levels . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting cellular functions such as cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Its metabolism could be affected by enzymes such as cytochrome P450s, and its excretion could occur via renal or biliary routes .
Result of Action
The activation of the A2B adenosine receptor by this compound and the subsequent increase in cAMP levels can lead to various cellular effects. These may include changes in cell proliferation, differentiation, and apoptosis, depending on the specific cell type and context .
Biochemical Analysis
Biochemical Properties
N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide has been shown to interact with the A2B adenosine receptor . It potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 as well as by adenosine .
Cellular Effects
In vitro studies have shown that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide can induce a significant increase in mRNA expression of Runx2 and Osterix in mesenchymal stem cells . It also induced a significant increase in cell viability in both differentiation stages . These findings suggest that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide may play a role in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide involves its interaction with the A2B adenosine receptor . It acts as a positive allosteric modulator, enhancing the effects of both non-selective and selective A2B adenosine receptor agonists . This leads to an increase in cAMP accumulation, which can influence various cellular processes.
Preparation Methods
The synthesis of KI-7 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes the formation of an amide bond and subsequent modifications to achieve the desired structure.
Chemical Reactions Analysis
KI-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Comparison with Similar Compounds
KI-7 is unique in its specific modulation of adenosine A2B receptors. Similar compounds include:
NECA: A non-selective adenosine receptor agonist.
BAY 60-6583: A selective adenosine A2B receptor agonist.
PSB 0777: An adenosine A2A receptor full agonist .
These compounds differ in their selectivity and mechanism of action, highlighting the unique properties of this compound in modulating adenosine A2B receptors.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []
ANone: The molecular formula and weight information for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide are not provided in the research papers.
ANone: The research papers do not provide any spectroscopic data for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The provided research does not explore the material compatibility or stability of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) under various conditions.
ANone: N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.
ANone: The research papers do not mention any computational chemistry or modeling studies conducted on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The research primarily focuses on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.
ANone: The provided research papers do not address any of these aspects related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.
A: A crucial milestone in understanding N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.